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Introduction
CEP-9722 is an orally administered prodrug of CEP-8983, a potent inhibitor of poly(ADP-

ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes are critical components of the cellular

machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway.[3]

[4] By inhibiting PARP, CEP-8983 is designed to potentiate the efficacy of DNA-damaging

chemotherapies and exploit synthetic lethality in tumors with deficiencies in other DNA repair

pathways, such as those with BRCA1 or BRCA2 mutations.[1][3] This technical guide provides

an in-depth overview of the pharmacokinetics of CEP-9722, drawing from data obtained during

its clinical development.

Core Mechanism of Action: PARP Inhibition
CEP-9722 is rapidly converted to its active metabolite, CEP-8983, which competitively inhibits

the enzymatic activity of PARP-1 and PARP-2.[1] The IC50 values for CEP-8983 against

PARP-1 and PARP-2 are 20 nM and 6 nM, respectively, demonstrating its potent inhibitory

activity.[1]
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Figure 1: CEP-9722's active metabolite, CEP-8983, inhibits PARP1/2, disrupting DNA repair.

Pharmacokinetic Profile
The pharmacokinetic properties of CEP-9722 have been primarily evaluated through the

measurement of its active metabolite, CEP-8983, in human plasma. Clinical studies have

demonstrated that systemic exposure to CEP-8983 generally increases with the dose of CEP-
9722, although high inter- and intra-patient variability has been observed.[2]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of CEP-8983 following

oral administration of CEP-9722 in patients with advanced solid tumors. The data is derived

from a Phase 1 dose-escalation study (NCT00920595).[1]
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Parameter
Non-smokers without
medication affecting
gastric pH (n=13)

Smokers and/or with
medication affecting
gastric pH (n=11)

CEP-9722 Dose Range 150 - 1000 mg/day 150 - 1000 mg/day

Cmax (ng/mL) 607.5 ± 319.87 352.5 ± 380.57

AUC0-∞ (ng·h/mL) 4,111.0 ± 4,126.79 2,838.9 ± 5,740.57

AUC0-t (ng·h/mL) 3,138.0 ± 2,160.74 1,339.3 ± 2,127.07

AUCτ (ng·h/mL) 3,851.1 ± 3,578.78 2,304.7 ± 4,161.29

Tmax (h), median (range) 3.0 (0.5 - 10.0) 4.0 (1.0 - 8.0)

Data are presented as mean ±

standard deviation, except for

Tmax which is median (range).

Cmax: Maximum plasma

concentration; AUC0-∞: Area

under the plasma

concentration-time curve from

time zero to infinity; AUC0-t:

Area under the plasma

concentration-time curve from

time zero to the last

measurable concentration;

AUCτ: Area under the plasma

concentration-time curve over

a dosing interval; Tmax: Time

to reach maximum plasma

concentration.

Experimental Protocols
Clinical Study Design (NCT00920595)
The pharmacokinetic data presented were obtained from an open-label, dose-escalation Phase

1 clinical trial.[1][2]
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Patient Population: Adult patients with advanced solid tumors.

Study Design: Patients were enrolled in cohorts and received escalating doses of CEP-9722.

Dosing Regimen: CEP-9722 was administered orally once daily. The starting dose was 150

mg/day and was escalated to 1,000 mg/day.[1]

Administration: CEP-9722 was administered in a fasted state.[1]
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Figure 2: Workflow of the Phase 1 clinical trial for CEP-9722.
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Pharmacokinetic Sampling and Bioanalysis
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-

defined time points following the administration of CEP-9722.

Sample Processing: Plasma was separated from whole blood by centrifugation and stored

frozen until analysis.

Bioanalytical Method: The concentration of the active metabolite, CEP-8983, in plasma

samples was determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the

accurate quantification of drug concentrations in a complex biological matrix like plasma.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Human Plasma Sample

Protein Precipitation

Centrifugation

Supernatant Transfer

Liquid Chromatography (LC)
Separation

Tandem Mass Spectrometry (MS/MS)
Detection and Quantification

Concentration Determination

Click to download full resolution via product page

Figure 3: General workflow for the bioanalysis of CEP-8983 in plasma using LC-MS/MS.

Discussion and Conclusion
The pharmacokinetic profile of CEP-9722, as reflected by the systemic exposure of its active

metabolite CEP-8983, demonstrates a dose-dependent increase, a characteristic desirable for
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predictable therapeutic effects. However, the high inter- and intra-patient variability observed in

the Phase 1 study highlights a significant challenge.[2] Factors such as smoking and the

concomitant use of medications that alter gastric pH have been identified as potential

contributors to this variability, likely impacting the absorption and/or metabolism of CEP-9722 or

CEP-8983.[1]

The maximum tolerated dose (MTD) of CEP-9722 in combination with temozolomide was

determined to be 750 mg/day.[1] The dose-limiting toxicities were primarily non-hematological.

[1]

In conclusion, CEP-9722 is a promising PARP inhibitor with a generally predictable, albeit

variable, pharmacokinetic profile. Further investigation into the sources of pharmacokinetic

variability is warranted to optimize dosing strategies and maximize the therapeutic potential of

this agent in the treatment of cancer. The detailed experimental protocols and data presented

in this guide provide a solid foundation for researchers and drug development professionals

working with CEP-9722 and other PARP inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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